molecular formula C23H23N7O B12396692 Alk5-IN-34

Alk5-IN-34

货号: B12396692
分子量: 413.5 g/mol
InChI 键: MCNUKNAEEMORHW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of Alk5-IN-34 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic routes and reaction conditions for this compound are typically optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with adjustments to accommodate the scale and equipment used in industrial settings .

化学反应分析

Alk5-IN-34 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may result in the formation of substituted analogs .

科学研究应用

Fibrosis Inhibition

Alk5-IN-34 has shown significant potential in inhibiting fibrosis, particularly radiation-induced fibrosis. In a study utilizing a mouse model, this compound demonstrated a potent inhibitory effect on ALK5 activity, resulting in reduced fibrosis following radiation exposure. This compound exhibited an IC50 value of approximately 0.094 μM, indicating high potency compared to other inhibitors like LY2157299, which had an IC50 of 0.327 μM .

Neurogenesis and Neurological Recovery

Research has indicated that the ALK5 signaling pathway is critical for neurogenesis and recovery following cerebral ischemia. In experiments involving middle cerebral artery occlusion/reperfusion (MCAO/R) in rats, modulation of ALK5 expression through this compound led to enhanced neurogenesis and improved functional recovery post-injury. Specifically, overexpression of ALK5 resulted in increased levels of Gadd45b, a protein associated with neuronal survival and plasticity .

Vascular Development

This compound has also been implicated in vascular biology. Studies have shown that inhibition of ALK5 can modulate endothelial cell behavior during vascular sprouting. In experiments with human umbilical vein endothelial cells (HUVECs), this compound treatment restored sprouting capabilities in cells deficient in neuropilin-1 (Nrp1), highlighting its role in vascular development and endothelial function .

Cellular Morphogenesis

The compound has been studied for its effects on cellular morphogenesis, particularly involving CD34+ cells. Research indicates that ALK5 signaling is pivotal for the morphogenesis of interstitial-like structures in tissues, suggesting that this compound could be beneficial in regenerative medicine and tissue engineering applications .

Table: Summary of Key Studies Involving this compound

Study ReferenceFocus AreaFindings
FibrosisThis compound significantly inhibited radiation-induced fibrosis with high potency (IC50 = 0.094 μM).
NeurogenesisEnhanced neurogenesis and functional recovery post-cerebral ischemia via Gadd45b regulation.
Vascular DevelopmentRestored endothelial sprouting in Nrp1-deficient cells, indicating its role in vascular biology.
Cellular MorphogenesisCritical role in morphogenesis of CD34+ cells for tissue engineering applications.

生物活性

Alk5-IN-34 is a selective inhibitor of the Activin-like Kinase 5 (ALK5), a type I receptor for transforming growth factor-beta (TGF-β) signaling. This compound has garnered attention due to its potential therapeutic applications across various biological contexts, particularly in cancer and neurodegenerative diseases. This article synthesizes research findings, case studies, and relevant data on the biological activity of this compound.

ALK5 is primarily involved in TGF-β signaling pathways, which regulate numerous cellular processes including proliferation, differentiation, and apoptosis. This compound functions by inhibiting ALK5's kinase activity, thereby blocking downstream signaling through Smad proteins that mediate TGF-β effects. This inhibition can alter cell behavior significantly, making it a target for therapeutic intervention in diseases characterized by dysregulated TGF-β signaling.

Biological Activity in Cancer

Case Study: Tumor Growth Inhibition

Research has demonstrated that this compound can suppress tumor growth in various cancer models. For instance:

  • Breast Cancer: In a study utilizing murine models, administration of this compound resulted in a significant reduction in tumor size and metastasis compared to control groups. The inhibition of ALK5 led to decreased expression of metastasis-associated genes and enhanced apoptosis in tumor cells .
  • Pancreatic Carcinoma: Ectopic expression of dominant-negative ALK5 mutants in pancreatic ductal adenocarcinoma cells showed that inhibiting ALK5 activity could prevent TGF-β-induced growth arrest and promote tumorigenicity . This suggests that this compound may exert similar effects by disrupting TGF-β signaling.

Neuroprotective Effects

Case Study: Cerebral Ischemia

This compound has also been studied for its neuroprotective properties. In models of cerebral ischemia, the compound was shown to enhance neurogenesis and functional recovery:

  • Neurogenesis Promotion: In a rat model of middle cerebral artery occlusion (MCAO), treatment with this compound led to increased levels of Gadd45b, a protein associated with neuroplasticity. This was correlated with improved axonal and dendritic plasticity .
  • Functional Recovery: Behavioral assessments indicated that rats treated with this compound exhibited significantly better recovery scores on neurological function tests compared to untreated controls .

Data Tables

Study Cancer Type Effect of this compound Mechanism
BreastReduced tumor sizeInhibition of TGF-β signaling
PancreaticDecreased tumorigenicityBlockade of Smad pathway
NeuroprotectionEnhanced neurogenesisUpregulation of Gadd45b

属性

分子式

C23H23N7O

分子量

413.5 g/mol

IUPAC 名称

4-N-(8-methylcinnolin-4-yl)-2-N-(3-morpholin-4-ylphenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C23H23N7O/c1-16-4-2-7-19-20(15-25-29-22(16)19)27-21-8-9-24-23(28-21)26-17-5-3-6-18(14-17)30-10-12-31-13-11-30/h2-9,14-15H,10-13H2,1H3,(H2,24,26,27,28,29)

InChI 键

MCNUKNAEEMORHW-UHFFFAOYSA-N

规范 SMILES

CC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3)NC4=CC(=CC=C4)N5CCOCC5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。